2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol
Description
2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol is a complex organic compound with the molecular formula C11H21NO. This compound is characterized by its bicyclic structure, which includes a heptane ring fused with a butane chain containing an amino group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry and biology.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(1-aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-2-9(7-12)11(13)5-3-4-8-6-10(8)11/h8-10,13H,2-7,12H2,1H3 |
InChI Key |
WRVIFFJMBMVGEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCCC2C1C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of the amino and hydroxyl groups through specific reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process would involve optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for the synthesis and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce different amine derivatives.
Scientific Research Applications
2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with a different ring structure.
Norborneol: Another bicyclic alcohol with similar chemical properties.
2-Norbornanol: A stereoisomer of norborneol with different spatial arrangement of atoms.
Uniqueness
2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol is unique due to its specific combination of a bicyclic structure with both an amino and hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biomolecules, making it a versatile compound in research and industrial applications.
Biological Activity
2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol is a bicyclic compound with significant potential in medicinal chemistry due to its unique structure, which includes an amino group and a hydroxyl group. This compound is primarily studied for its biological activity, particularly its interactions with various biological targets, which may influence enzyme activity and metabolic pathways.
The molecular formula of 2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol is C11H21NO, with a molecular weight of 183.29 g/mol. The compound's structural complexity allows for versatile interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO |
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | 2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol |
| InChI Key | WRVIFFJMBMVGEU-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to the presence of the amino and hydroxyl groups, which facilitate hydrogen bonding with biological molecules. These interactions may lead to modifications in enzyme activities through mechanisms such as competitive inhibition or allosteric modulation, making it a candidate for studying various metabolic pathways .
Biological Activity
Research indicates that compounds similar to 2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol exhibit pharmacological properties such as analgesic and anti-inflammatory effects. The specific biological activities observed include:
- Enzyme Interaction : The compound can bind to enzymes involved in metabolic pathways, potentially influencing their function.
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, similar to known NMDA receptor antagonists like memantine, which could be relevant for treating neurodegenerative disorders .
Case Studies and Research Findings
A notable study investigated the toxicity profiles of various bicyclic amines, including derivatives of 2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol, comparing them with memantine. The findings indicated that these compounds demonstrated dose-dependent toxicity above 100 μM, with IC50 values exceeding 150 μM for both MDCK (a model for the blood-brain barrier) and neuronal cell lines (N2a). This suggests acceptable therapeutic indexes for further exploration in clinical applications .
Applications in Research
The compound's unique structure allows it to be utilized in various research applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
